N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine
Description
N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzylamine structure
Properties
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]-2,2,2-trifluoro-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClF3N/c1-16(6-10(13,14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEXUSCZRNRKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-chlorobenzyl chloride from 4-bromo-3-chlorotoluene through chlorination.
Formation of Intermediate: The intermediate is then reacted with 2,2,2-trifluoroethylamine under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The benzylamine structure allows for coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of new compounds with different substituents on the benzyl ring.
Oxidation Products: Formation of nitroso or nitro derivatives.
Reduction Products: Formation of amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-ethylethanamine
- N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-propylethanamine
- N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-isopropylethanamine
Uniqueness: N-(4-bromo-3-chlorobenzyl)-2,2,2-trifluoro-N-methylethanamine is unique due to its specific combination of halogen and trifluoromethyl groups, which confer distinct chemical properties. These properties include enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
